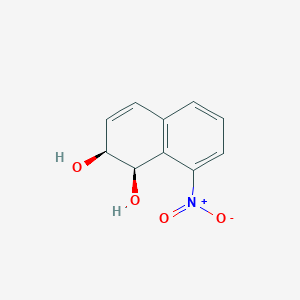
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral compound with two stereogenic centersThe absolute configuration of the stereogenic centers is determined by the Cahn-Ingold-Prelog rules, which assign priorities to the substituents attached to the stereocenters.
Méthodes De Préparation
The synthesis of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol typically involves reactions with benzaldehyde and a nitroalkane in the presence of an amine catalyst. Another approach involves the use of enzymes for biocatalysis. Industrial production methods may include catalytic asymmetric construction through N-heterocyclic carbene-catalyzed cascade annulation reactions, which offer high yields and can be transformed into useful compounds like alcohols, amides, and epoxides.
Analyse Des Réactions Chimiques
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .
Applications De Recherche Scientifique
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol has significant applications in medicinal and synthetic chemistry. Its asymmetric construction through catalytic reactions has been reported to offer high yields, making it valuable for the synthesis of various compounds. Additionally, the compound has been synthesized via bioconversion of naphthalene using modified strains of Pseudomonas fluorescens, representing an efficient pathway for producing cyclic chiral diols. In biotransformation studies, cultures of Pseudomonas putida have been used to form this compound, providing insights into its metabolic pathways.
Mécanisme D'action
The mechanism of action of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interacting with receptors involved in various biological processes. For example, it may inhibit topoisomerase II and epidermal growth factor receptor (EGFR), making it a potential dual-acting anticancer agent .
Comparaison Avec Des Composés Similaires
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol can be compared with other similar compounds such as (1R,2S)-2-Phenylcyclopropanaminium and (1R,2S)-2-Amino-1,2-diphenylethanol. These compounds share similar stereochemical properties but differ in their specific functional groups and applications. For instance, (1R,2S)-2-Phenylcyclopropanaminium is a monoamine oxidase inhibitor used in the treatment of depression, while (1R,2S)-2-Amino-1,2-diphenylethanol is used in chromatography and mass spectrometry applications .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1 |
Clé InChI |
JQPITVPQQKOMGF-WPRPVWTQSA-N |
SMILES isomérique |
C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
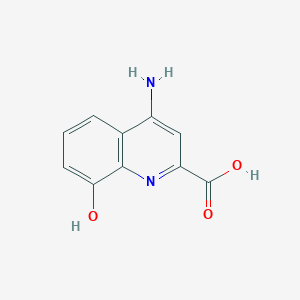
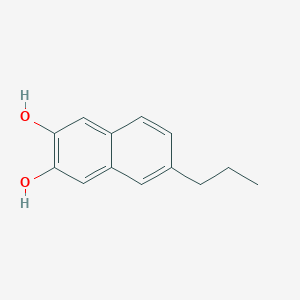


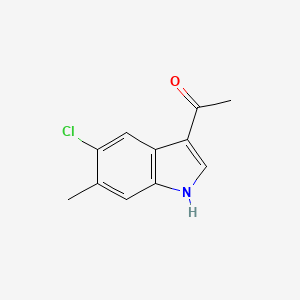
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

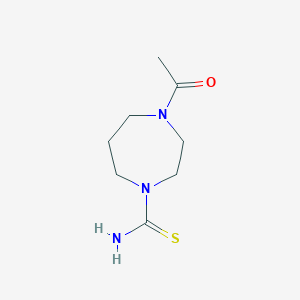
![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
